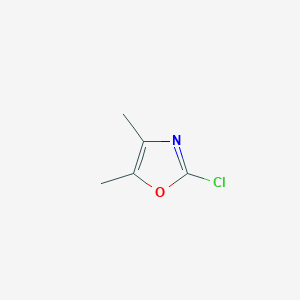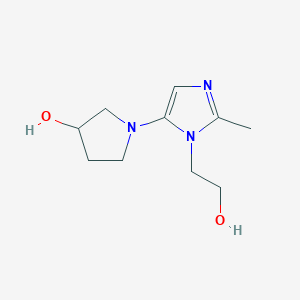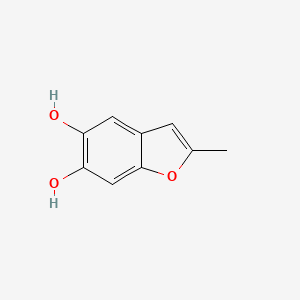
(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group, a pyrrolidine ring, and a hydroxyl group. Its stereochemistry is denoted by the (2R) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpyrrolidine with an appropriate epoxide under basic conditions to form the desired product. The reaction typically requires a catalyst, such as a strong base like sodium hydroxide, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(1-methylpyrrolidin-2-yl)propan-1-ol: This compound shares a similar pyrrolidine ring structure but differs in the position of the hydroxyl group.
N-methylpyrrolidine: A simpler compound with a pyrrolidine ring and a methyl group, lacking the amino and hydroxyl groups.
Uniqueness
(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H18N2O/c1-7-3-2-4-10(7)6-8(11)5-9/h7-8,11H,2-6,9H2,1H3/t7?,8-/m1/s1 |
InChI Key |
KXJQKMCVEHJUCC-BRFYHDHCSA-N |
Isomeric SMILES |
CC1CCCN1C[C@@H](CN)O |
Canonical SMILES |
CC1CCCN1CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


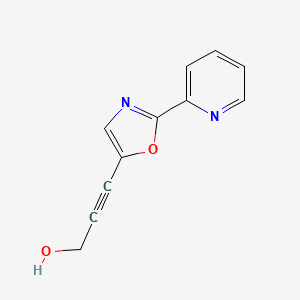


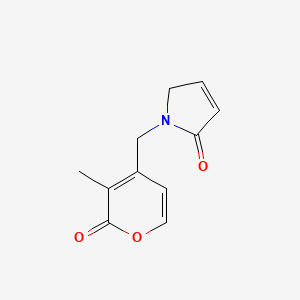
![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)
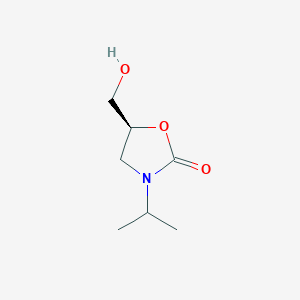
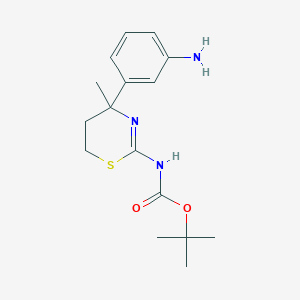
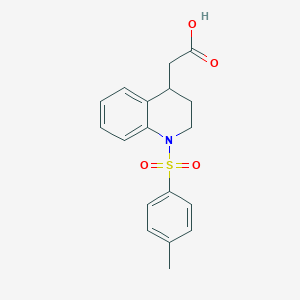
![(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum](/img/structure/B12875756.png)

![4-[(2-Ethoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12875766.png)
